molecular formula C11H11NO5 B13200351 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid

Cat. No.: B13200351
M. Wt: 237.21 g/mol
InChI Key: YMCBQNHRKLRSHS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a propanoic acid backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor followed by a series of organic reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro and amino derivatives, as well as substituted phenylpropanoic acids .

Scientific Research Applications

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid

InChI

InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-3-5-8(6-4-7)12(16)17/h3-6H,1-2H3,(H,14,15)

InChI Key

YMCBQNHRKLRSHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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